Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate is a compound that is part of a broader class of organic molecules known as pyrrolidinones. These compounds are characterized by a five-membered lactam ring—a cyclic amide—which often imparts interesting chemical and biological properties. The presence of the 4-nitrophenyl group suggests potential for electron-withdrawing effects that could influence the reactivity and stability of the molecule.
Synthesis Analysis
The synthesis of related pyrrolidinone derivatives has been explored in various studies. For instance, the synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved through reactions involving hydrazides and aromatics or carboaldehydes . Although not the exact compound , these methods could potentially be adapted for the synthesis of Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate by modifying the substituents on the pyrrolidine ring.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be quite complex, as evidenced by the crystal structure analysis of related compounds. For example, a tetra-substituted pyrrolidine ring with a 4-nitrophenyl group has been described, which could share some structural similarities with Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate . The structure of these molecules can significantly affect their chemical behavior and interactions.
Chemical Reactions Analysis
Pyrrolidinone derivatives can undergo various chemical reactions. The electrochemical oxidation of a dihydropyridine calcium blocker with a 3-nitrophenyl group has been studied, showing the formation of several oxidation products . This suggests that Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate could also undergo similar oxidative transformations, potentially leading to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. For instance, the crystal structure of a compound with a 4-nitrophenyl group attached to a cyclopentadiene ring was determined, and intramolecular hydrogen bonding was observed . Such intramolecular interactions could also be present in Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate, affecting its solubility, melting point, and other physical properties.
properties
IUPAC Name |
methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-19-12(16)8-6-11(15)13(7-8)9-2-4-10(5-3-9)14(17)18/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOSQZCCMOJEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylate |
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